Ethyl 4,6-dibromo-2,3-difluorophenylacetate

CAS No.: 1806273-46-0

Cat. No.: VC2769299

Molecular Formula: C10H8Br2F2O2

Molecular Weight: 357.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806273-46-0 |

|---|---|

| Molecular Formula | C10H8Br2F2O2 |

| Molecular Weight | 357.97 g/mol |

| IUPAC Name | ethyl 2-(4,6-dibromo-2,3-difluorophenyl)acetate |

| Standard InChI | InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(11)4-7(12)10(14)9(5)13/h4H,2-3H2,1H3 |

| Standard InChI Key | XJNFIIHPHGPIGE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(C(=C(C=C1Br)Br)F)F |

| Canonical SMILES | CCOC(=O)CC1=C(C(=C(C=C1Br)Br)F)F |

Introduction

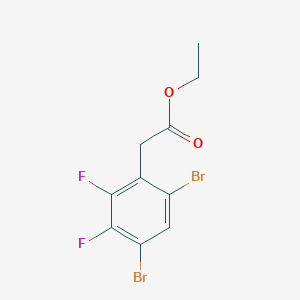

Chemical Properties and Structure

Ethyl 4,6-dibromo-2,3-difluorophenylacetate is characterized by a phenylacetate backbone with strategically positioned halogen atoms that significantly influence its reactivity profile. The compound contains bromine atoms at positions 4 and 6 of the phenyl ring, while fluorine atoms occupy positions 2 and 3. This halogenation pattern creates an electron-deficient aromatic system with distinctive chemical behavior.

Physical and Chemical Characteristics

The compound is formally identified by its systematic IUPAC name: ethyl 2-(4,6-dibromo-2,3-difluorophenyl)acetate. It possesses a unique structural arrangement where the acetate group is connected to the halogenated phenyl ring via a methylene bridge. This structural configuration contributes to its chemical versatility and potential applications in synthetic chemistry.

Key Molecular Properties

The molecular properties of Ethyl 4,6-dibromo-2,3-difluorophenylacetate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1806273-46-0 |

| Molecular Formula | C₁₀H₈Br₂F₂O₂ |

| Molecular Weight | 357.97 g/mol |

| Physical State | Not specified in available literature |

| Density | Data not available |

| Melting/Boiling Point | Data not available |

| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (based on similar compounds) |

The presence of bromine and fluorine atoms significantly influences the compound's physical and chemical properties. Bromine, being a larger halogen, contributes to increased molecular weight and potentially affects crystal packing, while fluorine atoms enhance the compound's metabolic stability and lipophilicity—properties valuable in medicinal chemistry applications.

Synthesis and Preparation

The synthesis of Ethyl 4,6-dibromo-2,3-difluorophenylacetate involves specialized organic chemistry techniques that carefully introduce halogen substituents onto the phenyl ring system while maintaining the integrity of the ester functionality.

Synthetic Routes

The preparation of Ethyl 4,6-dibromo-2,3-difluorophenylacetate typically follows a sequential approach involving the bromination of a suitable phenylacetate precursor, followed by fluorination reactions. The precise synthetic route may vary depending on the starting materials and desired purity of the final product.

Applications in Chemical Research

Ethyl 4,6-dibromo-2,3-difluorophenylacetate and related halogenated compounds serve important roles in chemical research and development, particularly in the fields of medicinal chemistry and pharmaceutical synthesis.

Role as a Synthetic Intermediate

As a halogenated phenylacetate, this compound can serve as a valuable building block in the synthesis of more complex molecules. The presence of reactive functional groups, including the bromine atoms and the ester moiety, provides multiple sites for further chemical transformations. This makes it particularly useful as an intermediate in multi-step synthetic pathways.

Comparison with Related Compounds

While our focus is on Ethyl 4,6-dibromo-2,3-difluorophenylacetate, it is worth noting that similar compounds with different halogenation patterns exhibit related but distinct properties. For instance, Ethyl 3,6-dibromo-2,4-difluorophenylacetate (CAS: 1805121-52-1) has the same molecular formula (C₁₀H₈Br₂F₂O₂) and molecular weight (357.97 g/mol) but differs in the positions of the halogen substituents . Such isomeric variations can significantly influence reactivity patterns and biological activities.

Structure-Activity Relationships

Understanding the relationship between the structure of Ethyl 4,6-dibromo-2,3-difluorophenylacetate and its chemical behavior is crucial for predicting its potential applications and reactivity patterns.

Influence of Halogen Substitution

The strategic positioning of bromine and fluorine atoms on the phenyl ring creates a unique electronic environment that influences the compound's chemical properties. Bromine atoms, being larger and more polarizable than fluorine, can participate in halogen bonding interactions. Fluorine atoms, known for their strong electronegativity, affect the electronic distribution across the molecule and can enhance metabolic stability when incorporated into drug-like compounds.

Ester Functionality

The ethyl ester group provides a site for hydrolysis reactions, potentially allowing conversion to the corresponding carboxylic acid or other derivatives. This functional group versatility makes Ethyl 4,6-dibromo-2,3-difluorophenylacetate adaptable for various synthetic transformations and increases its utility as a chemical building block.

Analytical Methods and Characterization

Proper characterization of Ethyl 4,6-dibromo-2,3-difluorophenylacetate is essential for confirming its identity and purity, particularly when used in research applications.

Chromatographic Methods

Purification and analysis of Ethyl 4,6-dibromo-2,3-difluorophenylacetate likely involve chromatographic techniques such as:

-

Column Chromatography: Using silica gel as the stationary phase and appropriate solvent systems for purification.

-

High-Performance Liquid Chromatography (HPLC): For analytical evaluation of purity and identity.

-

Gas Chromatography (GC): Potentially useful for volatile derivatives or reaction monitoring.

Similar compounds in the literature have been purified using ethyl acetate and petroleum ether mixtures as eluents in column chromatography .

Current Research Trends and Future Directions

Recent Developments

Current research involving halogenated phenylacetates focuses on exploring their potential as building blocks in the synthesis of compounds with specific biological activities. While research specifically on Ethyl 4,6-dibromo-2,3-difluorophenylacetate is limited in the available literature, the broader class of halogenated phenylacetates continues to attract interest in medicinal chemistry and related fields.

Future Research Opportunities

Future research directions for Ethyl 4,6-dibromo-2,3-difluorophenylacetate may include:

-

Investigation of its potential as a precursor in the synthesis of novel pharmaceutical candidates.

-

Exploration of structure-activity relationships through systematic modification of the basic scaffold.

-

Development of more efficient synthetic routes to prepare this and related compounds with higher yields and purity.

-

Evaluation of potential biological activities, particularly in areas where halogenated compounds have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume